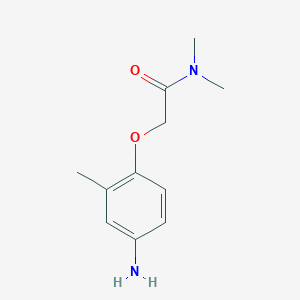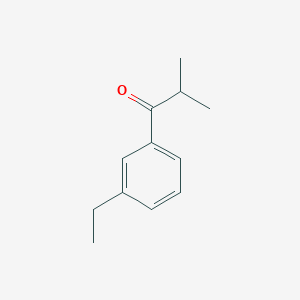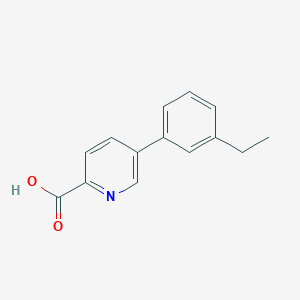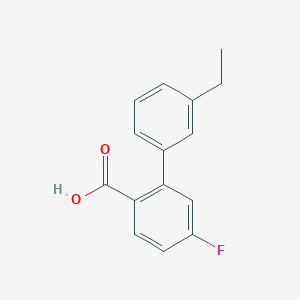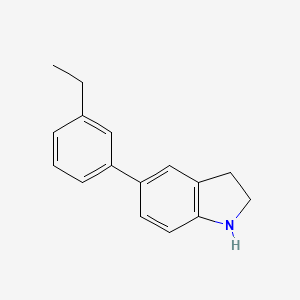
1-Cyclopropyl-1-(3-ethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1-(3-ethylphenyl)ethanol is an organic compound with the molecular formula C13H18O It is characterized by the presence of a cyclopropyl group and an ethyl-substituted phenyl group attached to a central ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-ethylphenyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a cyclopropylmagnesium bromide reacts with 3-ethylbenzaldehyde to form the desired product. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperature environments, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-1-(3-ethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed:
Oxidation: 1-Cyclopropyl-1-(3-ethylphenyl)ethanone.
Reduction: 1-Cyclopropyl-1-(3-ethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-1-(3-ethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Cyclopropyl-1-(3-ethylphenyl)ethanol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl and ethylphenyl groups may interact with hydrophobic regions of proteins or membranes, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropyl-1-phenylethanol
- 1-Cyclopropyl-1-(4-methylphenyl)ethanol
- 1-Cyclopropyl-1-(3-methylphenyl)ethanol
Comparison: 1-Cyclopropyl-1-(3-ethylphenyl)ethanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological interactions. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities due to the steric and electronic effects of the ethyl substituent.
Eigenschaften
IUPAC Name |
1-cyclopropyl-1-(3-ethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-10-5-4-6-12(9-10)13(2,14)11-7-8-11/h4-6,9,11,14H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLUTAHMDRQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-5-[(morpholin-4-yl)methyl]aniline](/img/structure/B7937449.png)
![3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline](/img/structure/B7937459.png)
![3-Bromo-5-{[cyclopropyl(ethyl)amino]methyl}aniline](/img/structure/B7937467.png)
![3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B7937477.png)
![3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline](/img/structure/B7937485.png)
![3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline](/img/structure/B7937491.png)
![3-Bromo-5-{[(cyclobutylmethyl)(methyl)amino]methyl}aniline](/img/structure/B7937495.png)
